tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
Overview
Description
The tert-butyl group is a functional group in organic chemistry with the formula -C(CH3)3. It’s derived from butane and consists of a central carbon atom bonded to three hydrogen atoms and one other carbon atom .
Synthesis Analysis
The synthesis of compounds with a tert-butyl group often involves the use of simple hydrocarbon moieties in chemical transformations . For example, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been investigated .Molecular Structure Analysis
The tert-butyl group is characterized by a unique reactivity pattern due to its crowded structure . This structure can be analyzed using various spectroscopic methods.Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarizing characteristic applications. It’s used in chemical transformations and has relevance in biosynthetic and biodegradation pathways .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound with a tert-butyl group would depend on the specific compound. For example, the density, boiling point, vapor pressure, and other properties can be determined experimentally .Scientific Research Applications
Isomorphous Crystal Structures and Hydrogen Halogen Bonds
Research by Baillargeon et al. (2017) highlights the structural analysis of tert-butyl carbamate derivatives, revealing their inclusion in the isostructural family of compounds through hydrogen and halogen bonds involving carbonyl groups. This study is crucial for understanding the crystal packing and molecular interactions of similar compounds (Baillargeon et al., 2017).
Synthetic and Crystallographic Studies
Kant et al. (2015) describe the synthesis and structural analysis of carbamate derivatives, detailing their crystallography and highlighting the significance of non-planar conformations in molecular packing. This research provides insights into the manipulation and characterization of similar organic compounds (Kant et al., 2015).
Photoredox-Catalyzed Amination for Chromone Synthesis
Wang et al. (2022) explore the photoredox-catalyzed amination of hydroxyarylenaminones with tert-butyl carbamate derivatives, leading to the synthesis of 3-aminochromones. This study demonstrates a novel cascade pathway and its potential for creating diverse amino pyrimidines, enhancing the applications of photocatalyzed protocols (Wang et al., 2022).
Intermediates in Biologically Active Compounds
Zhao et al. (2017) developed a rapid synthetic method for an important intermediate, highlighting its role in synthesizing biologically active compounds such as omisertinib. This research underscores the importance of efficient synthesis routes for pharmaceutical intermediates (Zhao et al., 2017).
Carbamate Derivatives in Molecular Architecture
Das et al. (2016) synthesized carbamate derivatives to examine their crystallographic independent molecules and the interplay of strong and weak hydrogen bonds. Their findings contribute to the understanding of molecular assembly and design principles in synthetic chemistry (Das et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYDCYLRWDJCCH-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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